molecular formula C21H38N4O5 B15173371 L-Valyl-L-leucyl-L-prolyl-L-valine CAS No. 918424-35-8

L-Valyl-L-leucyl-L-prolyl-L-valine

Cat. No.: B15173371
CAS No.: 918424-35-8
M. Wt: 426.6 g/mol
InChI Key: PFSOVKQAPMYVFU-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-leucyl-L-prolyl-L-valine is a tetrapeptide composed of the amino acids L-valine, L-leucine, and L-proline. This compound is of interest due to its potential biological activities and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-leucyl-L-prolyl-L-valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, offering an environmentally friendly alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.

    Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols from disulfides.

Scientific Research Applications

L-Valyl-L-leucyl-L-prolyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: A tripeptide with similar amino acid composition but lacking the leucine residue.

    L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with a similar structure but containing isoleucine instead of valine.

Uniqueness

L-Valyl-L-leucyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which confers distinct biological activities and properties. The presence of both valine and leucine residues may enhance its hydrophobic interactions and stability compared to similar peptides.

Properties

CAS No.

918424-35-8

Molecular Formula

C21H38N4O5

Molecular Weight

426.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H38N4O5/c1-11(2)10-14(23-19(27)16(22)12(3)4)20(28)25-9-7-8-15(25)18(26)24-17(13(5)6)21(29)30/h11-17H,7-10,22H2,1-6H3,(H,23,27)(H,24,26)(H,29,30)/t14-,15-,16-,17-/m0/s1

InChI Key

PFSOVKQAPMYVFU-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.